An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-chloro-N-isopropylbenzamide
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-chloro-N-isopropylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Amino-4-chloro-N-isopropylbenzamide, a substituted benzamide of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted properties with established, field-proven methodologies for its empirical determination. We will delve into the structural elucidation, synthesis, and the analytical techniques required to ascertain its purity, stability, and key physicochemical parameters. This document is designed to be a practical resource for researchers, offering not just data, but the scientific rationale behind the experimental protocols.
Introduction: The Significance of Substituted Benzamides
Benzamide derivatives are a cornerstone in modern pharmacology, constituting the active component in a wide array of therapeutic agents, from antiemetics to antipsychotics and beyond. Their biological activity is intrinsically linked to their three-dimensional structure and physicochemical characteristics. Properties such as solubility, lipophilicity, and pKa govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a potential drug candidate. Therefore, a thorough physicochemical characterization is a critical and non-negotiable step in the drug development pipeline.
This guide focuses on 3-Amino-4-chloro-N-isopropylbenzamide, a molecule with functional groups that suggest potential for diverse biological interactions. The presence of an amino group, a chloro substituent, and an isopropyl amide moiety creates a unique electronic and steric profile that warrants detailed investigation.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any chemical entity is to understand its structure and predict its fundamental properties. These predictions, while not a substitute for experimental data, provide a valuable baseline for experimental design.
Chemical Structure
The chemical structure of 3-Amino-4-chloro-N-isopropylbenzamide is presented below.
Caption: Chemical structure of 3-Amino-4-chloro-N-isopropylbenzamide.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for 3-Amino-4-chloro-N-isopropylbenzamide. It is imperative to note that these are computational predictions and require experimental verification.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₂O | - |
| Molecular Weight | 212.68 g/mol | - |
| Boiling Point | 344.6 ± 32.0 °C | [1] |
| Density | 1.198 ± 0.06 g/cm³ | [1] |
| pKa | 14.13 ± 0.46 | [1] |
Synthesis of 3-Amino-4-chloro-N-isopropylbenzamide
A plausible synthetic route for 3-Amino-4-chloro-N-isopropylbenzamide can be adapted from established methods for similar benzamide derivatives[2]. A common approach involves the amidation of a carboxylic acid precursor, which itself can be derived from a nitrated starting material.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-Amino-4-chloro-N-isopropylbenzamide.
Experimental Protocol for Synthesis
Step 1: Synthesis of 3-Nitro-4-chlorobenzoyl chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitro-4-chlorobenzoic acid.
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Slowly add thionyl chloride (SOCl₂) or oxalyl chloride in an appropriate solvent like dichloromethane (DCM) under an inert atmosphere.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-nitro-4-chlorobenzoyl chloride.
Step 2: Synthesis of 3-Nitro-4-chloro-N-isopropylbenzamide
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Dissolve the crude 3-nitro-4-chlorobenzoyl chloride in an anhydrous aprotic solvent such as DCM.
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Cool the solution in an ice bath.
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Slowly add a solution of isopropylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Work up the reaction by washing with dilute acid, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Step 3: Synthesis of 3-Amino-4-chloro-N-isopropylbenzamide
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Dissolve the purified 3-Nitro-4-chloro-N-isopropylbenzamide in a suitable solvent such as ethanol or ethyl acetate.
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Add a reducing agent. Common methods include iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Monitor the reaction progress by TLC.
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Upon completion, filter off the catalyst (if used) and remove the solvent.
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Purify the final product by recrystallization or column chromatography to yield 3-Amino-4-chloro-N-isopropylbenzamide.
Structural Elucidation and Characterization
Confirming the identity and structure of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential.
¹H NMR (Proton NMR):
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Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the amide proton, the isopropyl methine proton, and the isopropyl methyl protons. The splitting patterns and coupling constants will provide information on the connectivity of the atoms.
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Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
¹³C NMR (Carbon NMR):
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Expected Signals: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the amide carbonyl carbon, and the isopropyl carbons.
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Data Acquisition: Typically acquired with proton decoupling to simplify the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Expected Absorptions:
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N-H stretching of the primary amine (around 3300-3500 cm⁻¹).
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N-H stretching of the secondary amide (around 3300 cm⁻¹).
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C=O stretching of the amide (around 1630-1680 cm⁻¹).
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C-N stretching.
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Aromatic C-H and C=C stretching.
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C-Cl stretching.
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Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or dissolved in a suitable solvent.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (212.68 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion peak cluster (M⁺ and M+2⁺).
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Fragmentation: Analysis of the fragmentation pattern can further confirm the structure.
Purity Determination
Assessing the purity of a synthesized compound is crucial for its use in further research and development.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of non-volatile organic compounds.
Experimental Protocol:
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Instrumentation: A standard HPLC system with a UV detector.
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Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.
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Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water or a buffer, run in either isocratic or gradient mode.
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Flow Rate: Typically 1.0 mL/min.
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Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
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Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
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Purity Calculation: Purity is typically calculated using the area percentage method from the chromatogram.
Caption: A typical workflow for HPLC purity analysis.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically broaden and depress the melting point.
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Procedure: A small amount of the crystalline sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a potential drug molecule and to develop stability-indicating analytical methods[3][4]. These studies involve subjecting the compound to stress conditions that are more severe than those used in accelerated stability testing.
Rationale and Objectives
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To identify potential degradation products.
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To elucidate degradation pathways.
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To establish the intrinsic stability of the molecule.
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To develop and validate a stability-indicating analytical method.
Recommended Stress Conditions
The compound should be subjected to the following conditions, with the goal of achieving 5-20% degradation[4]:
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Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
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Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
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Oxidative Degradation: 3% H₂O₂ at room temperature.
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Thermal Degradation: The solid drug substance is exposed to high temperature (e.g., 80°C).
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Photolytic Degradation: The drug substance is exposed to UV and visible light as per ICH Q1B guidelines.
Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Conclusion
References
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Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
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Chemistry Education. Synthesis and analysis of amides. [Link]
